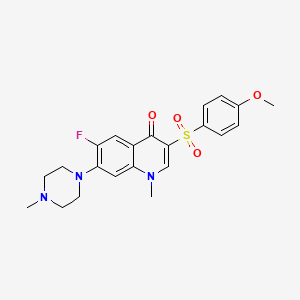

6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c1-24-8-10-26(11-9-24)20-13-19-17(12-18(20)23)22(27)21(14-25(19)2)31(28,29)16-6-4-15(30-3)5-7-16/h4-7,12-14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICRFQLPALMGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of 6-Fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The specific modifications in this compound suggest potential applications in various therapeutic areas.

Anticancer Activity

Quinoline derivatives have shown promise in cancer therapy. Research indicates that modifications on the quinoline core can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated:

- Inhibition of cell proliferation : Studies show that certain quinoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Targeting specific pathways : Some derivatives interfere with signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Quinoline compounds are also recognized for their antimicrobial activity. The presence of sulfonyl and piperazine moieties may enhance this activity by:

- Disrupting bacterial membranes : Certain derivatives have been shown to interact with bacterial membranes, leading to increased permeability and cell death.

- Inhibiting essential enzymes : Some compounds inhibit bacterial enzymes critical for survival, such as DNA gyrase.

Neuroprotective Effects

The structural components of this compound suggest potential neuroprotective properties. Research on related compounds indicates:

- Acetylcholinesterase inhibition : Similar quinoline derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

- Antioxidant activity : Many quinoline derivatives exhibit antioxidant properties, which can protect neuronal cells from oxidative stress.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activities of similar quinoline derivatives. Key findings include:

| Activity Type | IC50 (µM) | Reference |

|---|---|---|

| AChE Inhibition | 0.62 | |

| Cytotoxicity (HeLa) | 10.5 | |

| Antibacterial (E. coli) | 15 |

Case Studies

-

Case Study on Anticancer Activity :

- A study assessed a series of quinoline derivatives against various cancer cell lines, revealing that modifications significantly enhanced cytotoxicity compared to standard treatments.

-

Neuroprotective Study :

- Research highlighted a derivative's ability to reduce Aβ aggregation in vitro, suggesting potential applications in Alzheimer's disease treatment.

Q & A

Basic Questions

Q. What are the critical steps in synthesizing this quinoline derivative, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Construct the quinoline core via cyclization reactions, introducing fluorine and sulfonyl groups early in the sequence .

- Step 2 : Introduce the 4-methoxyphenylsulfonyl and 4-methylpiperazinyl groups via nucleophilic substitution or coupling reactions under controlled temperatures (60–80°C) .

- Step 3 : Optimize solvent choice (e.g., DMF or dichloromethane) and catalyst use (e.g., Pd for cross-coupling) to enhance yield .

- Purification : Employ recrystallization or column chromatography, validated via HPLC (>95% purity) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for fluorine (¹⁹F NMR) and proton environments (¹H/¹³C NMR) to verify substituent positions .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. What are the standard assays for evaluating its biological activity?

- Assay Design :

- Kinase Inhibition : Use fluorescence-based assays to measure IC₅₀ values against target kinases (e.g., EGFR or VEGFR) .

- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative strains, with controls for solvent interference .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of its reactivity and binding mechanisms?

- Approach :

- Reactivity Pathways : Use DFT to model sulfonation or fluorination steps, predicting transition states and energy barriers .

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) to identify key binding residues and optimize substituents .

- ADMET Prediction : Apply QSAR models to estimate solubility, metabolic stability, and toxicity .

Q. How should researchers address contradictions in pharmacological data across studies?

- Troubleshooting :

- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .

- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Compare structural analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl sulfonyl variants) to isolate substituent effects .

Q. What strategies optimize crystallographic refinement for this compound using SHELX?

- Crystallography Workflow :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve fluorine and sulfonyl groups .

- Refinement in SHELXL : Apply restraints for disordered moieties (e.g., piperazinyl groups) and validate via R-factor convergence (<0.05) .

- Validation Tools : Check geometry with PLATON and electron density maps for missing hydrogens .

Q. How can reaction scalability be improved without compromising yield in multi-step syntheses?

- Process Chemistry :

- Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., fluorination) to enhance heat dissipation and scalability .

- DoE (Design of Experiments) : Use statistical models to optimize variables (e.g., temperature, stoichiometry) and reduce batch variability .

- In Situ Monitoring : Apply PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary between structurally similar quinoline derivatives?

- Root Causes :

- Substituent Effects : The 4-methoxyphenylsulfonyl group may enhance membrane permeability vs. bulkier analogs .

- Resistance Mechanisms : Differences in bacterial efflux pump expression across strains .

- Solubility : Higher logP values in derivatives with lipophilic groups (e.g., methylpiperazinyl) may reduce aqueous solubility, limiting bioavailability .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

| Step | Reaction Type | Conditions | Yield Optimization Tips |

|---|---|---|---|

| Quinoline core formation | Cyclization | 110°C, DMF, 12h | Use anhydrous conditions to prevent hydrolysis |

| Sulfonation | Electrophilic substitution | 0–5°C, ClSO₃H | Add sulfonyl chloride dropwise to control exotherm |

| Piperazinyl introduction | Nucleophilic substitution | 70°C, K₂CO₃, DCM | Pre-activate piperazine with NaH for better reactivity |

Table 2 : Common Analytical Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.